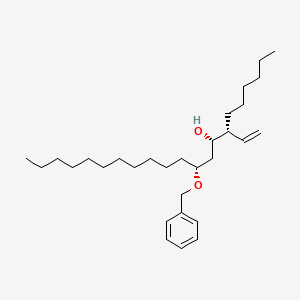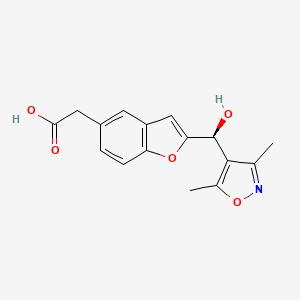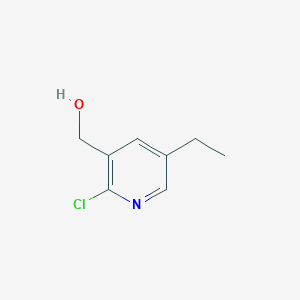
m-PEG12-2-methylacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG12-2-methylacrylate is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These linkers are essential in connecting two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a specific protein, facilitating the selective degradation of target proteins through the ubiquitin-proteasome system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG12-2-methylacrylate typically involves the acrylation of methoxy polyethylene glycol (mPEG). The process begins with the reaction of mPEG with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified through column chromatography to obtain the desired this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH. The purification process may involve multiple steps, including distillation and crystallization, to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
m-PEG12-2-methylacrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in addition reactions with nucleophiles.
Polymerization: The compound can undergo radical polymerization to form polymers.
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Addition Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out at room temperature.
Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are used under thermal or photochemical conditions.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the acrylate group.
Polymerization: The major products are polymers with repeating units derived from this compound.
Hydrolysis: The major products are methoxy polyethylene glycol and acrylic acid.
Aplicaciones Científicas De Investigación
m-PEG12-2-methylacrylate has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the study of protein degradation mechanisms.
Biology: Employed in the development of targeted therapies for diseases by selectively degrading disease-causing proteins.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the production of PEGylated compounds, which have improved pharmacokinetic properties.
Mecanismo De Acción
m-PEG12-2-methylacrylate functions as a linker in PROTACs, which exploit the ubiquitin-proteasome system to selectively degrade target proteins. The compound connects two ligands: one binds to an E3 ubiquitin ligase, and the other binds to the target protein. This proximity induces ubiquitination of the target protein, marking it for degradation by the proteasome. This mechanism allows for the selective and efficient degradation of specific proteins, providing a powerful tool for targeted therapy .
Comparación Con Compuestos Similares
Similar Compounds
- m-PEG12-2-methylacrylate
- Propargyl-PEG13-alcohol
- m-PEG12-2-methylacrylamide
Uniqueness
This compound is unique due to its specific structure, which allows for efficient conjugation with both E3 ubiquitin ligases and target proteins. This makes it particularly effective in the synthesis of PROTACs compared to other PEG-based linkers .
Propiedades
Fórmula molecular |
C29H56O14 |
|---|---|
Peso molecular |
628.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C29H56O14/c1-28(2)29(30)43-27-26-42-25-24-41-23-22-40-21-20-39-19-18-38-17-16-37-15-14-36-13-12-35-11-10-34-9-8-33-7-6-32-5-4-31-3/h1,4-27H2,2-3H3 |
Clave InChI |
VQLSSHIHTBAUOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl phenyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-yl)carbamate](/img/structure/B11825836.png)
![1-azido-N-[(1S)-1-{[(1S)-1-carbamoyl-4-(carbamoylamino)butyl][4-(hydroxymethyl)phenyl]carbamoyl}-2-methylpropyl]-3,6,9,12-tetraoxapentadecan-15-amide](/img/structure/B11825838.png)








